2,6-Dibromopyrazolo[1,5-a]pyrimidine
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Overview
Description
2,6-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with bromine atoms substituted at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method is the regio-controlled Sonogashira-type coupling reaction, which involves the use of terminal alkynes and careful adjustment of coupling conditions to achieve high selectivity for the C6-position . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromopyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 6 positions can be substituted with different functional groups using reagents such as alkynes, aryl halides, and amines.
Cross-Coupling Reactions: The compound can participate in Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions to form disubstituted derivatives.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes terminal alkynes and palladium catalysts under mild conditions.
Suzuki–Miyaura Coupling: Involves the use of aryl boronic acids and palladium catalysts.
Buchwald–Hartwig Coupling: Employs aryl halides and amines with palladium catalysts.
Major Products
The major products formed from these reactions include disubstituted derivatives with alkynyl, aryl, or arylamine groups at the 2 and 6 positions .
Scientific Research Applications
2,6-Dibromopyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential drug candidates, particularly as aryl hydrocarbon receptor antagonists.
Material Science: The compound’s photophysical properties make it useful in the development of new materials.
Biological Studies: It is used in studies related to enzyme inhibition and anticancer activity.
Mechanism of Action
The mechanism of action of 2,6-Dibromopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an aryl hydrocarbon receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating various biological processes such as immune system regulation and metabolic adaptations .
Comparison with Similar Compounds
Similar Compounds
2,6-Difunctionalized Ethyl Pyrazolo[1,5-a]pyrimidine: Similar in structure but with different functional groups at the 2 and 6 positions.
Pyrazolo[1,5-a]pyrimidine Derivatives: A broad class of compounds with various substitutions on the pyrazole and pyrimidine rings.
Uniqueness
2,6-Dibromopyrazolo[1,5-a]pyrimidine is unique due to its specific bromine substitutions, which allow for selective functionalization and diverse chemical transformations.
Properties
Molecular Formula |
C6H3Br2N3 |
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Molecular Weight |
276.92 g/mol |
IUPAC Name |
2,6-dibromopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H |
InChI Key |
HXXZMTICSUHDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1Br)Br |
Origin of Product |
United States |
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